C-467929
Description
V8PCK7UON0 (CAS: 1761-61-1) is a halogenated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It is structurally characterized as 2-bromo-4-nitrobenzoic acid, featuring a bromine substituent at the 2-position and a nitro group at the 4-position of the benzene ring. This compound exhibits moderate solubility in polar solvents (0.687 mg/mL in water) and is commonly utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its reactivity in electrophilic substitution reactions.
Key properties include:
- Log S (ESOL): -2.47 (indicating moderate solubility in aqueous media).
- Hazard warnings: H302 (harmful if swallowed), with precautionary measures including protective gloves and eyewear (P280, P305+P351+P338).
- Synthetic method: Catalyzed by A-FGO (activated functionalized graphene oxide) in tetrahydrofuran (THF) under reflux, achieving a high yield of 98%.
Properties
IUPAC Name |
5-[[3-carboxy-4-[(3-nitrobenzoyl)amino]phenyl]methyl]-2-[(3-nitrobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N4O10/c34-26(18-3-1-5-20(14-18)32(40)41)30-24-9-7-16(12-22(24)28(36)37)11-17-8-10-25(23(13-17)29(38)39)31-27(35)19-4-2-6-21(15-19)33(42)43/h1-10,12-15H,11H2,(H,30,34)(H,31,35)(H,36,37)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFKDKMTOCUTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351891-58-2 | |
| Record name | C-467929 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351891582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C-467929 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8PCK7UON0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The preparation of nitrogen-containing heterocyclic compounds like C-467929 typically involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of a starting material that contains both nitrogen and carbon atoms, which are then subjected to cyclization reactions to form the desired heterocyclic ring .
Industrial production methods for such compounds often involve optimizing these synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
C-467929 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might convert a secondary alcohol group in the compound to a ketone, while reduction might convert a nitro group to an amine .
Scientific Research Applications
C-467929 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential therapeutic properties, this compound is investigated for its use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of C-467929 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate the target, leading to a cascade of biochemical events. For example, if this compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize V8PCK7UON0’s properties and applications, two structurally analogous compounds are analyzed:
Compound A : 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (CAS: 602-94-8)
- Molecular formula: C₇HF₅O₂
- Molecular weight: 212.07 g/mol
- Key properties:
Compound B : 4-Nitrobenzoic Acid (CAS: 62-23-7)
- Molecular formula: C₇H₅NO₄
- Molecular weight: 167.12 g/mol
- Key properties:
Comparative Data Table
| Property | V8PCK7UON0 (C₇H₅BrO₂) | Compound A (C₇HF₅O₂) | Compound B (C₇H₅NO₄) |
|---|---|---|---|
| Molecular Weight (g/mol) | 201.02 | 212.07 | 167.12 |
| Solubility (mg/mL) | 0.687 | 0.492 | 1.200 |
| Log S (ESOL) | -2.47 | -2.63 | -1.89 |
| Synthetic Yield (%) | 98 | 52 | 85 (typical) |
| Key Functional Groups | Br, NO₂, COOH | F₅, OH, COOH | NO₂, COOH |
| Applications | Pharmaceuticals | Fluorinated polymers | Dyes, intermediates |
Research Findings and Implications
Reactivity Differences :
- The bromine in V8PCK7UON0 enhances its utility in Suzuki-Miyaura cross-coupling reactions, unlike Compound A’s fluorine substituents, which are electron-withdrawing but less reactive in such transformations.
- Compound B’s nitro group facilitates reductions to amines but lacks halogen-directed regioselectivity.
Thermal Stability :
- V8PCK7UON0 decomposes at 220°C, while Compound A’s fluorinated structure increases stability up to 280°C, making it suitable for high-temperature polymer applications.
Environmental Impact :
- V8PCK7UON0’s bromine raises concerns about bioaccumulation, whereas Compound A’s fluorine atoms are less environmentally persistent.
Q & A
How can researchers formulate a focused research question for studying V8PCK7UON0’s properties?
- Methodological Answer: Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "How does varying solvent polarity (intervention) affect the catalytic activity of V8PCK7UON0 (outcome) in cross-coupling reactions (problem) compared to traditional catalysts (comparison) under standard laboratory conditions (time)?" This ensures alignment with gaps in existing literature and theoretical frameworks .
Q. What statistical tools are essential for analyzing preliminary data on V8PCK7UON0?
- Methodological Answer: Employ descriptive statistics (mean, standard deviation) for reproducibility assessments and inferential tests (t-tests, ANOVA) to compare experimental groups. Use software like R or Python for regression modeling to identify variables influencing synthesis efficiency or reactivity .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing V8PCK7UON0 derivatives?
- Methodological Answer: Implement a full or fractional factorial design to test multiple variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ design evaluates eight combinations of three factors at two levels. Analyze interactions using response surface methodology (RSM) to identify optimal conditions while minimizing experimental runs . Advanced designs like Taguchi methods further reduce variability .
Q. What strategies resolve contradictions in data on V8PCK7UON0’s mechanistic pathways?
- Methodological Answer: Cross-validate findings using complementary techniques (e.g., kinetic isotope effects for mechanistic insights, DFT calculations for theoretical modeling). Conduct sensitivity analyses to assess outlier impact. Triangulate data with literature on analogous compounds and apply Bayesian statistics to quantify uncertainty .
Q. How to align V8PCK7UON0 research with existing theoretical frameworks in catalysis or material science?
- Methodological Answer: Map findings to established theories (e.g., transition-state theory for catalytic mechanisms, density functional theory for electronic properties). Use systematic literature reviews to identify understudied areas. For interdisciplinary studies, integrate frameworks like molecular orbital theory for reactivity analysis or supramolecular chemistry for self-assembly applications .
Q. What ethical and reproducibility standards apply to in vivo studies involving V8PCK7UON0?
- Methodological Answer: Follow institutional review board (IRB) protocols for human/animal studies. For reproducibility, pre-register experiments on platforms like Open Science Framework, disclose full synthetic procedures, and share raw data in repositories (e.g., Zenodo). Use blind testing and independent replication to mitigate bias .
Data Presentation and Validation
Q. How to structure a manuscript on V8PCK7UON0 to meet high-impact journal criteria?
- Methodological Answer: Adhere to IMRAD structure (Introduction, Methods, Results, Discussion). Highlight novelty in the abstract using comparative language (e.g., "30% higher yield than prior methods"). In methods, detail instrumentation (model numbers, calibration protocols). Use tables to summarize optimization data (e.g., Table 1: Yield vs. Temperature) and Supplementary Information for extensive datasets .
Q. What validation techniques ensure the reliability of computational models predicting V8PCK7UON0’s properties?
- Methodological Answer: Cross-check results with experimental data (e.g., compare DFT-predicted bond lengths with crystallographic data). Perform leave-one-out cross-validation (LOOCV) for QSAR models. Use AIC/BIC metrics to evaluate model fit and publish code on GitHub for peer verification .
Methodological Pitfalls to Avoid
- Overlooking negative results : Document failed experiments to prevent redundant efforts .
- Inadequate sample size : Use power analysis (G*Power software) to determine minimum n for statistical significance .
- Theoretical misalignment : Regularly revisit research questions to ensure alignment with hypotheses and frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
